Cas no 899220-19-0 ((2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide)

(2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene core functionalized with a carboxamide and sulfonamidoimino group. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. The presence of the 3-chlorophenyl and 4-methylbenzenesulfonamido moieties enhances binding affinity and selectivity in biological systems. This compound may exhibit improved stability and bioavailability due to its rigid chromene framework and tailored substituents. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for pharmacological research. Analytical characterization confirms high purity, ensuring reproducibility in experimental applications.
(2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide structure
899220-19-0 structure
Product Name:(2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide
CAS No:899220-19-0
MF:C23H18ClN3O4S
MW:467.924723148346
CID:5889513
PubChem ID:46257243
Update Time:2025-10-12

(2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-Methylbenzenesulfonic acid 2-[3-[[(3-chlorophenyl)amino]carbonyl]-2H-1-benzopyran-2-ylidene]hydrazide
    • 899220-19-0
    • AKOS001844004
    • F3168-1288
    • (2Z)-N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
    • (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide
    • (2Z)-N-(3-chlorophenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide
    • (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide
    • Inchi: 1S/C23H18ClN3O4S/c1-15-9-11-19(12-10-15)32(29,30)27-26-23-20(13-16-5-2-3-8-21(16)31-23)22(28)25-18-7-4-6-17(24)14-18/h2-14,27H,1H3,(H,25,28)
    • InChI Key: JBNYATLKYFOIGU-UHFFFAOYSA-N
    • SMILES: C1(S(NN=C2OC3=CC=CC=C3C=C2C(NC2=CC=CC(Cl)=C2)=O)(=O)=O)=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 467.0706549g/mol
  • Monoisotopic Mass: 467.0706549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 846
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 5.47±0.40(Predicted)

(2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide Pricemore >>

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Additional information on (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide

Introduction to (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide (CAS No. 899220-19-0)

(2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide (CAS No. 899220-19-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of chromenes, which are characterized by a benzopyran core and are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The structure of (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide is particularly noteworthy. It features a chromene ring system conjugated with an imino group and substituted with a 3-chlorophenyl and 4-methylbenzenesulfonamido moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of extensive research in both academic and industrial settings.

Recent studies have highlighted the anti-inflammatory potential of (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide has been investigated for its anti-cancer properties. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings position the compound as a promising candidate for further development in oncology.

In addition to its anti-inflammatory and anti-cancer activities, (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide has also shown neuroprotective effects. Research has indicated that the compound can protect neurons from oxidative stress-induced damage and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These neuroprotective properties are attributed to its ability to scavenge free radicals and inhibit the activation of microglia.

The pharmacokinetic profile of (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide has been studied to evaluate its suitability for therapeutic use. Preclinical data suggest that the compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, making it a viable candidate for further clinical development. However, more extensive studies are needed to fully understand its metabolism, distribution, excretion, and potential drug-drug interactions.

From a synthetic perspective, (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide can be synthesized through a multi-step process involving the condensation of 3-acetylchromone with 4-methylbenzenesulfonyl chloride followed by reaction with 3-chloroaniline. The synthesis route has been optimized to achieve high yields and purity, facilitating large-scale production for preclinical and clinical studies.

In conclusion, (2Z)-N-(3-chlorophenyl)-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide (CAS No. 899220-19-0) is a promising compound with diverse biological activities that warrant further investigation. Its potential applications in treating inflammatory diseases, cancer, and neurodegenerative disorders make it an exciting area of research in medicinal chemistry. Continued efforts in optimizing its pharmacological properties and advancing it through clinical trials will be crucial for realizing its full therapeutic potential.

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